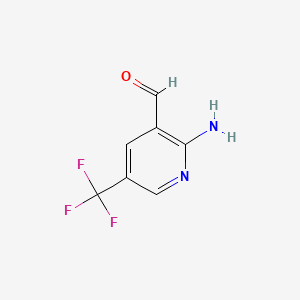

2-Amino-5-(trifluoromethyl)nicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O . It has a molecular weight of 190.12 . The compound is solid in form .

Physical and Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C7H5F3N2O and it has a molecular weight of 190.12 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.科学的研究の応用

Enzymatic Applications

2-Amino-5-(trifluoromethyl)nicotinaldehyde is related to the field of l-amino acid dehydrogenases, enzymes catalyzing the oxidative deamination of l-amino acids to 2-oxoacids. These enzymes, using nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as cofactors, are crucial in synthesizing amino acids for pharmaceutical peptides, herbicides, insecticides, biosensors, diagnostic kits, and coenzyme regeneration systems for industrial processes. The recent discovery of l-aspartate dehydrogenase (l-AspDH) and its catalytic properties and physiological roles offer significant biotechnological applications due to its high catalytic properties at room temperature, positioning it as a potential industrial biocatalyst (Li, Ogola, & Sawa, 2011).

Analytical Applications

In analytical chemistry, this compound is linked with the study of nitisinone (NTBC), initially a triketone herbicide. While NTBC's herbicidal properties and environmental impact limited its use in agriculture, it became essential in treating hepatorenal tyrosinemia. The study of NTBC's stability, degradation pathways, and degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) using LC-MS/MS techniques contributes to understanding the risks and benefits of its medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Biochemical Applications

The ninhydrin reaction, involving primary amino groups forming Ruhemann's purple (RP), is significant in analyzing amino acids, peptides, and proteins across various disciplines. This reaction, crucial in agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, forms a soluble chromophore with primary amines, peptides, proteins, and even ammonia, making it indispensable in analytical and biochemistry fields (Friedman, 2004).

Biomedical Applications

Research has explored the use of amino acids and their derivatives in biomedical fields. Highly branched polymers based on poly(amino acid)s, owing to their biocompatibility, biodegradability, and metabolizable properties, have shown promise in gene and drug delivery systems and as antiviral compounds. The majority of research in this area focuses on poly(L-lysine) and poly(L-glutamic acid), highlighting their potential in non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable personal protective equipment while handling this compound .

特性

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLESVRCYJLFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。